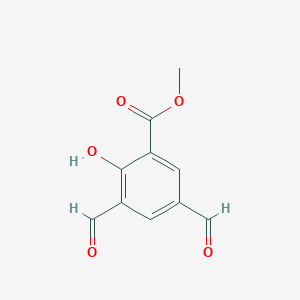

methyl 3,5-diformyl-2-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3,5-diformyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-6(4-11)2-7(5-12)9(8)13/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUYILCRYEUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 3,5-diformyl-2-hydroxybenzoate can be synthesized through a modified Duff reaction. This reaction involves the use of hexamine in refluxing trifluoroacetic acid as a solvent. The starting material, methyl 4-hydroxybenzoate, undergoes formylation to yield the desired product with a yield of approximately 70%. The reaction conditions include heating the mixture at 90°C for several hours, followed by purification steps to isolate the product.

Chemical Reactions Analysis

Methyl 3,5-diformyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Reduction: The formyl groups can be reduced to benzylic alcohols using sodium borohydride in methanol, resulting in high yields (87%).

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-diformyl-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl and hydroxyl groups make it a versatile building block for various chemical transformations.

Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3,5-diformyl-2-hydroxybenzoate involves its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Functional Groups and Substituents

Key Observations:

- Electron Effects: Methoxy groups (e.g., in ) are electron-donating, stabilizing the aromatic ring via resonance, whereas formyl groups (target compound) are electron-withdrawing, enhancing electrophilicity at the benzene ring.

- Reactivity: The hydroxy group in the target compound increases acidity (pKa ~8–10, estimated) compared to methoxy-substituted analogs (pKa ~13–15), enabling deprotonation under milder conditions .

- Synthetic Utility: Formyl groups in the target compound and Compound 5k facilitate condensations (e.g., Schiff base formation), while methoxy groups in limit such reactivity but improve stability.

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

Insights:

Q & A

Q. What are the standard synthetic routes for methyl 3,5-diformyl-2-hydroxybenzoate, and what key reaction conditions influence yield and purity?

this compound is typically synthesized via sequential formylation and esterification steps. A common approach involves:

- Step 1 : Selective formylation of a precursor (e.g., methyl 2-hydroxybenzoate) using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce formyl groups at positions 3 and 5.

- Step 2 : Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions during esterification.

- Step 3 : Purification via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradient) to isolate the product. Critical factors include temperature control (<40°C to avoid decomposition), stoichiometric excess of formylating agents, and use of bases like DIPEA to neutralize acidic by-products .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Aldehyde protons appear as sharp singlets at δ 9.8–10.2 ppm, while ester carbonyl carbons resonate at δ 165–170 ppm. The hydroxyl proton (δ 10.5–12.0 ppm) may exhibit hydrogen bonding shifts .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (aldehyde C-H stretching) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for C₁₀H₈O₅: calculated 208.0372) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile electrophilic building block due to its two formyl groups and hydroxyl moiety. Key applications include:

- Synthesis of Schiff bases via condensation with amines, useful in coordination chemistry .

- Preparation of heterocycles (e.g., quinazolines, triazines) through cycloaddition or nucleophilic substitution reactions .

- Functionalization of polymers or metal-organic frameworks (MOFs) for catalytic or sensing applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or overlapping signals. Methodological solutions include:

- Variable Temperature (VT) NMR : Suppresses tautomerism by stabilizing one form at low temperatures.

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm substituent positions and resolve ambiguities .

- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for comparison with experimental data .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic addition reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Aldehyde groups typically show high electrophilicity (LUMO energy ~ -1.5 eV) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity (e.g., formyl groups at C3 and C5 as primary attack sites) .

- Kinetic Modeling : Simulates reaction pathways (e.g., using Gaussian or ORCA) to optimize conditions for selective functionalization .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound complexes?

- Solvent Screening : Use mixed solvents (e.g., CHCl₃/hexane) to achieve slow evaporation and high-quality crystals.

- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hours) minimizes lattice defects.

- Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution constraints .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Protecting Groups : Temporarily mask the hydroxyl group (e.g., with acetyl) to prevent ester hydrolysis or oxidation.

- Low-Temperature Formylation : Conduct reactions at -35°C to suppress over-formylation or decomposition .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before by-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.